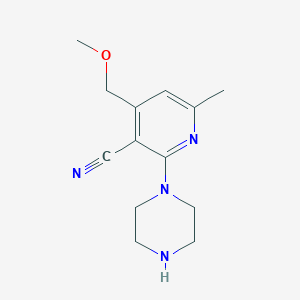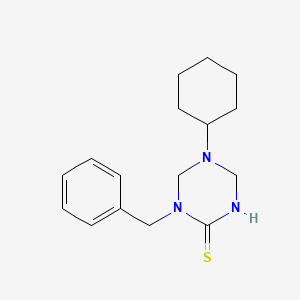
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile, also known as MMMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nicotinonitrile family, which is known for its diverse pharmacological properties. MMMPN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. In addition, 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a promising candidate for use in various research fields. However, one of the limitations of using 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the elucidation of the mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile, which could lead to the development of more targeted therapies for various diseases. Additionally, further research is needed to explore the potential applications of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile involves several steps, starting with the reaction of 2-chloro-6-methylpyridine with sodium methoxide to form 2-methoxy-6-methylpyridine. This compound is then reacted with chloromethyl methyl ether to form 4-(methoxymethyl)-6-methyl-2-pyridinemethanol. The final step involves the reaction of this compound with piperazine and sodium cyanide to form 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-piperazin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-7-11(9-18-2)12(8-14)13(16-10)17-5-3-15-4-6-17/h7,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSZALPQHDYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCNCC2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)